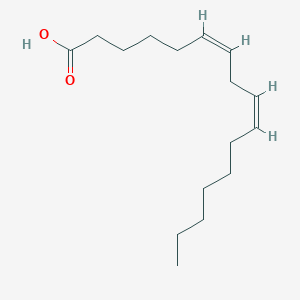

6Z,9Z-hexadecadienoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

80782-80-5 |

|---|---|

Molekularformel |

C16H28O2 |

Molekulargewicht |

252.39 g/mol |

IUPAC-Name |

(6Z,9Z)-hexadeca-6,9-dienoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8,10-11H,2-6,9,12-15H2,1H3,(H,17,18)/b8-7-,11-10- |

InChI-Schlüssel |

JZJWNDAFHKZSNQ-NQLNTKRDSA-N |

Isomerische SMILES |

CCCCCC/C=C\C/C=C\CCCCC(=O)O |

Kanonische SMILES |

CCCCCCC=CCC=CCCCCC(=O)O |

Herkunft des Produkts |

United States |

Definitional Context Within Unsaturated Fatty Acid Metabolism

(6Z,9Z)-Hexadecadienoic acid is a 16-carbon chain polyunsaturated fatty acid (PUFA) with two double bonds in the cis configuration. ebi.ac.uk Its systematic name is (6Z,9Z)-hexadeca-6,9-dienoic acid. The nomenclature specifies a 16-carbon ("hexadeca") chain with two ("di") double bonds ("enoic") at the 6th and 9th carbons, with the "Z" designation indicating a cis arrangement of the substituents at these double bonds. This structure distinguishes it from other hexadecadienoic acid isomers, such as (9Z,12Z)-hexadecadienoic acid.

The metabolism of unsaturated fatty acids is a complex process involving a series of desaturation and elongation enzymes. ekb.eg These enzymes are responsible for creating the diverse array of fatty acids found in biological systems. The biosynthesis of PUFAs typically starts from saturated fatty acid precursors, most commonly palmitic acid (16:0) or stearic acid (18:0). plos.org Desaturases introduce double bonds at specific positions in the fatty acid chain, while elongases add two-carbon units to lengthen the chain.

While the metabolic pathways of common PUFAs like linoleic acid and alpha-linolenic acid are well-documented, the specific pathway for (6Z,9Z)-hexadecadienoic acid is less characterized. However, its structure suggests a potential biosynthetic route involving a Δ6 desaturase acting on palmitoleic acid (16:1n-7) or a Δ9 desaturase acting on a C16 fatty acid with a double bond at the 6th position. In some organisms, particularly certain insects, there is evidence that pheromone components with similar structures can be derived from dietary linoleic acid through chain-shortening processes like beta-oxidation. plos.org

The table below provides a summary of the key enzymes involved in the general metabolism of unsaturated fatty acids, which are likely to play a role in the synthesis or modification of (6Z,9Z)-hexadecadienoic acid.

| Enzyme Family | Function | Common Substrates | Potential Role in (6Z,9Z)-Hexadecadienoic Acid Metabolism |

| Fatty Acid Desaturases (FADS) | Introduce double bonds at specific carbons in the fatty acyl chain. | Palmitic acid, Stearic acid, Oleic acid | Introduction of the Δ6 and Δ9 double bonds. |

| Fatty Acid Elongases (ELOVL) | Extend the carbon chain of fatty acids by two carbons. | Palmitic acid, Stearic acid, and their unsaturated derivatives | Not directly involved in a 16-carbon fatty acid, but part of the overall fatty acid pool dynamics. |

| Acyl-CoA Synthetases (ACSL) | Activate fatty acids by converting them to their CoA esters for metabolic processing. | A wide range of fatty acids. | Activation of (6Z,9Z)-hexadecadienoic acid for incorporation into complex lipids or for degradation. |

Significance of Specific Fatty Acid Isomers in Biological Systems

Natural Abundance in Biological Organisms and Products

The distribution of (6Z,9Z)-hexadecadienoic acid is widespread, with notable concentrations in certain plant and marine life. Its detection in animal tissues further underscores its role in the broader ecological food web.

Presence in Plant and Marine Lipid Extracts

(6Z,9Z)-Hexadecadienoic acid has been identified in various plant and marine sources. For instance, some plant species are known to synthesize this fatty acid as part of their defense mechanisms against pathogens. nih.govencyclopedia.pub Oxylipins, which include derivatives of fatty acids like hexadecadienoic acid, are produced by plants in response to biotic and abiotic stress. nih.gov

In the marine environment, microalgae are significant producers of a diverse range of fatty acids. mdpi.combohrium.comfrontiersin.org While many studies on marine microalgae focus on longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), C16 fatty acids, including various isomers of hexadecadienoic acid, are also important components. mdpi.comfrontiersin.orgnih.gov For example, some species of diatoms, a type of phytoplankton, have been found to contain derivatives of C16 polyunsaturated fatty acids. nih.gov The fatty acid profiles of marine microalgae can vary significantly between species and can be influenced by environmental factors such as nutrient availability. bohrium.comfrontiersin.org

Specific examples of the occurrence of hexadecadienoic acid isomers in plant and marine organisms include:

Marine Diatoms: The benthic diatom Nitzschia shiloi has been shown to produce oxylipins derived from C16 polyunsaturated fatty acids through the 9-LOX pathway. nih.gov

Detection in Animal Tissues and Biofluids

(6Z,9Z)-Hexadecadienoic acid and its isomers are also found in animal tissues and biofluids, often as components of more complex lipids like phospholipids and triacylglycerols. foodb.cahmdb.ca The fatty acid composition of animal tissues is influenced by both diet and endogenous synthesis. scispace.com

In insects, the fatty acid profiles can be quite diverse. uliege.beresearchgate.net While some insects can synthesize certain fatty acids, others must obtain them from their diet. researchgate.net The presence of various hexadecadienoic acid isomers has been noted in the lipid profiles of different insect species.

In mammals, including humans, hexadecadienoic acid isomers are present in various tissues and are involved in metabolic pathways. acs.orgnih.gov For instance, different isomers of hexadecenoic acid have been identified in human plasma and are considered potential biomarkers for various health conditions. acs.org The discovery of novel hexadecadienoic acid isomers in human vernix caseosa suggests specific biosynthetic pathways. researchgate.net

Table 2: Detection of Hexadecadienoic Acid Isomers in Animal Tissues and Biofluids

| Organism/Source | Tissue/Biofluid | Isomer(s) of Hexadecadienoic Acid |

|---|---|---|

| Human | Vernix Caseosa | 6,13-hexadecadienoic acid (16:2n-3,10) has been proposed. researchgate.net |

| Human | Plasma | Various hexadecenoic acid isomers are present. acs.org |

| Beef Steers | Adipose, Duodenum, Liver, and Longissimus Dorsi Muscle | Metabolites related to unsaturated fatty acids have been identified. acs.org |

Comparative Analysis of Isomeric Distribution within Biological Matrices

The distribution of fatty acid isomers within biological tissues is not random and can provide insights into metabolic processes. nih.govnih.gov Advanced analytical techniques have enabled the detailed characterization of isomeric lipid signatures, revealing that different isomers can have distinct metabolic fates. researchgate.netnih.govnih.gov

For example, studies on cancer cells have shown that the uptake and incorporation of fatty acids into complex lipids are highly specific, with distinct isomer patterns observed for lipids derived from extracellular uptake versus de novo synthesis. nih.gov This suggests a compartmentalization of fatty acid metabolism.

The analysis of fatty acid isomers in different lipid classes (e.g., phospholipids, triacylglycerols) also reveals specific distribution patterns. In many organisms, polyunsaturated fatty acids are predominantly found in phospholipids, which are key components of cell membranes. researchgate.net

The study of isomeric distribution is crucial for understanding the specific roles of different fatty acid isomers in biological systems. ocl-journal.orgresearchgate.net For instance, different isomers of conjugated linoleic acid (CLA) have been shown to have distinct physiological effects. ocl-journal.orgresearchgate.net While (6Z,9Z)-hexadecadienoic acid is not a conjugated fatty acid, the principle of isomer-specific functions likely applies.

Further research into the isomeric distribution of (6Z,9Z)-hexadecadienoic acid and other fatty acids in various biological matrices will continue to enhance our understanding of lipid metabolism and its role in health and disease. nih.govnih.gov

Biosynthetic Pathways and Metabolic Transformations of 6z,9z Hexadecadienoic Acid

Enzymatic Mechanisms of Formation

The formation of (6Z,9Z)-hexadecadienoic acid is a multi-step process involving the precise modification of a pre-existing fatty acid backbone. Key enzyme families, desaturases and elongases, are central to this transformation, each playing a distinct and essential role.

Desaturase enzymes are responsible for creating carbon-carbon double bonds in the acyl chains of fatty acids. wikipedia.org This process is an oxidative reaction that removes two hydrogen atoms from a saturated fatty acid, requiring molecular oxygen and a reducing agent like NADPH. diff.org In mammals, four main desaturases have been identified: Δ5, Δ6, Δ9, and Δ4-desaturases. wikipedia.org The nomenclature (e.g., Δ6) indicates the position where the double bond is introduced, counting from the carboxyl end of the fatty acid. wikipedia.org

The synthesis of (6Z,9Z)-hexadecadienoic acid necessitates the introduction of double bonds at the 6th and 9th carbon positions. This is typically achieved through the sequential action of specific desaturases. The Δ6-desaturase (encoded by the FADS2 gene) is a key enzyme that introduces a double bond between the 6th and 7th carbons of fatty acids like linoleic acid and α-linolenic acid. wikipedia.org Research has also shown that rat Δ6-desaturase can act on 16-carbon fatty acids, specifically catalyzing the Δ6-desaturation of palmitic acid (C16:0). nih.gov Similarly, a soluble Δ6 palmitoyl-acyl carrier protein (ACP) desaturase has been identified in the endosperm of Thunbergia alata, which synthesizes δ6-hexadecenoic acid (16:1Δ6). nih.gov Following the initial Δ6 desaturation, a Δ9-desaturase would be required to introduce the second double bond at the 9th position to yield the final (6Z,9Z) product. Δ9-desaturases typically convert saturated fatty acids like stearic acid (18:0) to their monounsaturated counterparts like oleic acid (18:1n-9). wikipedia.org

Table 1: Key Desaturase Enzymes in Fatty Acid Metabolism

| Enzyme | Gene | Function | Substrate Example (Typical) | Product Example (Typical) |

|---|---|---|---|---|

| Δ6-Desaturase | FADS2 | Introduces double bond at carbon 6 | Linoleic Acid (18:2n-6) | γ-Linolenic Acid (18:3n-6) |

| Δ9-Desaturase | SCD | Introduces double bond at carbon 9 | Stearic Acid (18:0) | Oleic Acid (18:1n-9) |

| Δ5-Desaturase | FADS1 | Introduces double bond at carbon 5 | Eicosatrienoic Acid (20:3n-6) | Arachidonic Acid (20:4n-6) |

The fatty acid elongation system is a multi-enzyme complex, primarily located in the endoplasmic reticulum, that extends the carbon chain of fatty acids, typically by two carbons at a time. nih.gov This four-step cycle involves:

Condensation: The initial and rate-limiting step is catalyzed by a 3-keto acyl-CoA synthase, also known as an elongase (ELOVL in mammals). This enzyme condenses an acyl-CoA molecule with malonyl-CoA. nih.govbiorxiv.org

Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

Dehydration: A water molecule is removed to create a trans-2,3-enoyl-CoA.

Reduction: A final reduction step yields an acyl-CoA that is two carbons longer than the original substrate. iu.edu

While desaturation of a C16 precursor is a primary route, an alternative pathway to (6Z,9Z)-hexadecadienoic acid could involve the elongation of a C14 precursor that already contains double bonds. The specificity of the condensing enzyme (elongase) is the critical factor that determines the acyl chain length of the final product. anu.edu.au Different ELOVL enzymes exhibit distinct substrate specificities; for example, rat Elovl2 is active with C20 and C22 polyunsaturated fatty acids, while Elovl5 has a broader range of substrates. nih.gov The synthesis of a C16 fatty acid via elongation would require a C14 fatty acyl-CoA as the starting substrate.

Specific research findings have shed light on the enzymes capable of producing C16 unsaturated fatty acids.

Δ6-Palmitoyl-ACP Desaturase: A study on the seed oil of Thunbergia alata, which is rich in δ6-hexadecenoic acid (16:1Δ6), identified a soluble Δ6 palmitoyl-acyl carrier protein (ACP) desaturase. nih.gov This enzyme demonstrated the highest activity with palmitoyl (B13399708) (16:0)-ACP as its substrate and was dependent on ferredoxin and molecular oxygen. The enzyme shares structural similarities with Δ9 stearoyl-ACP and Δ4 palmitoyl-ACP desaturases. nih.gov

Mammalian Δ6-Desaturase (FADS2): Evidence confirms that the well-known rat Δ6-desaturase (FADS2), which typically acts on C18 and C24 fatty acids, is also capable of catalyzing the Δ6-desaturation of palmitic acid (C16:0) to produce hexadecenoic acid (C16:1n-10). nih.gov This was demonstrated in COS-7 cells expressing the rat enzyme. nih.gov

These findings establish a clear enzymatic basis for the first step in the biosynthesis of (6Z,9Z)-hexadecadienoic acid from a C16 precursor: the Δ6 desaturation of palmitic acid. The subsequent introduction of the Δ9 double bond would likely be carried out by a Δ9-desaturase, acting on the newly formed (Z)-hexadec-6-enoic acid.

Precursor-Product Relationships within Lipid Metabolism

The synthesis of (6Z,9Z)-hexadecadienoic acid is integrated within the broader network of lipid metabolism. Its formation depends on the availability of specific precursors, and it may, in turn, serve as a substrate for the synthesis of other downstream fatty acids and derivatives.

The primary and most direct metabolic precursor for the biosynthesis of (6Z,9Z)-hexadecadienoic acid is Palmitic Acid (C16:0) . This 16-carbon saturated fatty acid is a common product of de novo fatty acid synthesis. The biosynthetic pathway proceeds via the following steps:

Step 1 (Desaturation): Palmitic acid is acted upon by a Δ6-desaturase to introduce the first double bond at the 6th position, forming (Z)-hexadec-6-enoic acid (16:1n-10). nih.gov

Step 2 (Desaturation): (Z)-hexadec-6-enoic acid then serves as a substrate for a Δ9-desaturase, which introduces the second double bond at the 9th position to yield (6Z,9Z)-hexadecadienoic acid.

Table 2: Proposed Biosynthetic Pathway from Palmitic Acid

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Palmitic Acid (16:0) | Δ6-Desaturase | (Z)-Hexadec-6-enoic acid (16:1n-10) |

| 2 | (Z)-Hexadec-6-enoic acid (16:1n-10) | Δ9-Desaturase | (6Z,9Z)-Hexadecadienoic acid (16:2n-7) |

Once synthesized, (6Z,9Z)-hexadecadienoic acid can enter several metabolic pathways. Like other PUFAs, it can be elongated, further desaturated, or oxidized to form various bioactive molecules.

Elongation: The 16-carbon chain of (6Z,9Z)-hexadecadienoic acid can be extended by the fatty acid elongase system. A two-carbon extension would result in the formation of (8Z,11Z)-octadecadienoic acid (18:2), which could then be further metabolized within the omega-6 or omega-7 fatty acid pathways.

Further Desaturation: Additional desaturase enzymes, such as Δ5-desaturase, could potentially act on the C16 or elongated C18 products to introduce more double bonds, leading to the synthesis of more highly unsaturated fatty acids.

Oxidation to Bioactive Metabolites: Polyunsaturated fatty acids are often substrates for enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce signaling molecules such as prostaglandins (B1171923) and hydroxy fatty acids. wikipedia.orgwikipedia.org For example, linoleic acid (a C18 dienoic acid) is metabolized to various hydroxyoctadecadienoic acids (HODEs). wikipedia.orgwikipedia.org It is plausible that (6Z,9Z)-hexadecadienoic acid could be similarly converted into a range of oxidized derivatives, including hydroxydienoic acids, though specific metabolites have not been extensively characterized.

The de novo synthesis of omega-3 and omega-6 PUFAs typically starts from α-linolenic acid and linoleic acid, respectively, and involves a series of desaturase and elongase reactions. frontiersin.org (6Z,9Z)-Hexadecadienoic acid represents a less common C16 PUFA that could be integrated into these complex metabolic grids.

In Vitro and In Vivo Approaches to Elucidating Biosynthetic Routes

The elucidation of the biosynthetic pathways of fatty acids, including (6Z,9Z)-hexadecadienoic acid, relies on a combination of in vivo and in vitro experimental approaches. These methods are essential for identifying precursor molecules, metabolic intermediates, and the specific enzymes that catalyze the transformations. While direct studies on (6Z,9Z)-hexadecadienoic acid are limited, research on structurally similar compounds provides a robust framework for understanding its formation.

In Vivo Studies Using Labeled Precursors

In vivo experiments, particularly those using isotope-labeled precursors, are powerful tools for tracing the metabolic fate of molecules within a living organism. By introducing a labeled compound, researchers can track the incorporation of the label into downstream products, thereby establishing a direct biosynthetic link.

A notable example of this approach is the investigation into the biosynthesis of (7Z,10Z)-7,10-hexadecadienal, a structurally related C16 diene, which is the primary sex pheromone component of the moth Chilecomadia valdiviana. In this study, deuterium-labeled linoleic acid (D₁₁-linoleic acid) was topically applied to the pheromone gland. Subsequent analysis by gas chromatography-mass spectrometry revealed that the deuterium (B1214612) label was successfully incorporated into both the final pheromone product, (7Z,10Z)-7,10-hexadecadienal, and its putative precursor, (7Z,10Z)-7,10-hexadecadienoate. This finding strongly indicates that the C16 dienoic acid is biosynthesized from the C18 fatty acid, linoleic acid, through a process of chain shortening, likely via one cycle of β-oxidation.

This in vivo evidence provides a validated experimental model for how C16 dienoic acids can be generated from common, longer-chain fatty acid precursors.

In Vitro Enzymatic Assays

In vitro methods, which involve studying reactions outside of a living organism, allow for a more detailed examination of individual biosynthetic steps. These assays often use purified or recombinant enzymes to confirm their specific function and substrate affinity.

For instance, studies on the biosynthesis of other fatty acid-derived signaling molecules, such as jasmonates, have utilized in vitro systems to characterize the enzymes involved. In one such study, recombinant allene (B1206475) oxide synthase (AOS) was expressed in E. coli and combined with potato allene oxide cyclase (AOC). This cell-free system demonstrated the conversion of 13(S)-hydroperoxides of linolenic acid into specific stereoisomers of 12-oxo-phytodienoic acid, a key intermediate in jasmonic acid biosynthesis oup.com. Such approaches, where potential precursors are incubated with cell extracts or purified enzymes, are critical for identifying the specific catalysts and intermediates in a metabolic pathway oup.com.

Similarly, the metabolism of linoleic acid by cytochrome P450 microsomal enzymes has been studied in vitro. These experiments show that linoleic acid is converted into a mixture of 9-hydroxyoctadecadienoic acids (9-HODEs) and 13-HODEs, demonstrating the role of these enzymes in oxidizing unsaturated fatty acids wikipedia.org. These in vitro approaches are fundamental to dissecting complex biosynthetic pathways into discrete, analyzable steps.

Research Findings on Biosynthetic Pathways of Related C16 Dienoic Acids

The table below summarizes the key findings from an in vivo study that provides a model for the biosynthesis of C16 dienoic acids.

| Organism/System | Experimental Approach | Precursor Used | Key Intermediates/Products Identified | Main Finding |

| Chilecomadia valdiviana (moth) | In vivo (topical application of labeled precursor) | D₁₁-Linoleic acid | (7Z,10Z)-7,10-hexadecadienoate, (7Z,10Z)-7,10-hexadecadienal | Biosynthesis of a C16 dienoic acid derivative occurs via chain-shortening of the C18 precursor, linoleic acid. |

Mechanistic Investigations of 6z,9z Hexadecadienoic Acid S Biological Roles

Integration and Dynamics within Cellular Membranes

The incorporation and subsequent effects of fatty acids within cellular membranes are critical to their biological function. These processes influence membrane fluidity, permeability, and the function of embedded proteins.

Incorporation into Phospholipid Classes and Complex Lipids

Scientific literature currently lacks specific data on the incorporation of (6Z,9Z)-hexadecadienoic acid into various phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine) and other complex lipids within cells. General principles of lipid metabolism suggest that, like other fatty acids, it could potentially be esterified into these membrane components, but direct experimental evidence is not available.

Incorporation of (6Z,9Z)-Hexadecadienoic Acid into Lipid Classes

| Lipid Class | Incorporation Documented |

|---|---|

| Phosphatidylcholine | No data available |

| Phosphatidylethanolamine | No data available |

| Phosphatidylserine | No data available |

| Phosphatidylinositol | No data available |

| Triacylglycerols | No data available |

Influence on Membrane Lipid Organization and Protein Interactions

The structure of a fatty acid, particularly the presence and configuration of double bonds, can significantly impact the organization of the lipid bilayer and the function of integral and peripheral membrane proteins. However, there are no specific studies detailing the influence of (6Z,9Z)-hexadecadienoic acid on these properties.

Participation in Cellular Signaling Cascades

Fatty acids and their metabolites are key players in a multitude of cellular signaling pathways, acting as second messengers or precursors to potent signaling molecules.

Role as a Substrate for Bioactive Lipid Mediator Synthesis (e.g., via lipoxygenases, cyclooxygenases)

Enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) catalyze the oxidation of polyunsaturated fatty acids to produce a wide array of bioactive lipid mediators, including prostaglandins (B1171923), leukotrienes, and hydroxyeicosatetraenoic acids. While the metabolism of common fatty acids like arachidonic acid and linoleic acid by these enzymes is well-characterized, there is no direct scientific evidence to confirm that (6Z,9Z)-hexadecadienoic acid serves as a substrate for either lipoxygenases or cyclooxygenases. Research on a different isomer, (9Z,12Z)-hexadecadienoic acid, has shown it can be oxygenated by plant lipoxygenases, but this cannot be extrapolated to the (6Z,9Z) isomer in mammalian systems.

Enzymatic Conversion of (6Z,9Z)-Hexadecadienoic Acid to Bioactive Mediators

| Enzyme Family | Substrate Activity Documented | Resulting Mediators |

|---|---|---|

| Lipoxygenases (LOX) | No data available | Not applicable |

Modulation of Intracellular Signaling Pathways (e.g., protein kinase activation)

The activation of various protein kinases is a central event in many signal transduction pathways. While some fatty acids and their derivatives are known to modulate the activity of protein kinases such as protein kinase C (PKC), there is a lack of research on the specific effects of (6Z,9Z)-hexadecadienoic acid on these signaling molecules. A study on a different isomer, (5Z,9Z)-5,9-hexadecadienoic acid, demonstrated inhibitory activity against human topoisomerase I; however, this finding cannot be directly attributed to the (6Z,9Z) isomer. nih.gov

Regulation of Gene Expression and Transcriptional Responses

Fatty acids can influence gene expression by acting as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism and inflammation. Currently, there are no published studies that have investigated the ability of (6Z,9Z)-hexadecadienoic acid to bind to and activate nuclear receptors or to modulate any other transcriptional responses.

Table of Mentioned Compounds

| Compound Name |

|---|

| (6Z,9Z)-hexadecadienoic acid |

| (9Z,12Z)-hexadecadienoic acid |

| (5Z,9Z)-5,9-hexadecadienoic acid |

| Arachidonic acid |

| Linoleic acid |

| Phosphatidylcholine |

| Phosphatidylethanolamine |

| Phosphatidylserine |

| Prostaglandins |

| Leukotrienes |

| Hydroxyeicosatetraenoic acids |

| Peroxisome proliferator-activated receptors (PPARs) |

| Protein kinase C (PKC) |

Interaction with Nuclear Receptors and Transcription Factors (e.g., FOXO family)

Direct evidence detailing the interaction of (6Z,9Z)-hexadecadienoic acid with nuclear receptors or transcription factors like the Forkhead box protein O (FOXO) family is not extensively documented in current scientific literature. Generally, fatty acids can act as signaling molecules and modulators of transcription factor activity. For instance, certain oxidized metabolites of linoleic acid have been shown to regulate FOXO family transcription factors by activating the JNK signaling pathway, which leads to the nuclear localization and chromatin binding of FOXO. life-science-alliance.org FOXO transcription factors are crucial regulators of cellular processes, including stress resistance and metabolism, and their activity is often inhibited by insulin (B600854) and growth factor signaling. nih.gov However, specific studies confirming a similar mechanism of action for (6Z,9Z)-hexadecadienoic acid are not available.

Effects on Lipid-Responsive Gene Networks

The specific effects of (6Z,9Z)-hexadecadienoic acid on lipid-responsive gene networks have not been extensively characterized. A multi-omics study in wild-type and leptin-deficient obese mice identified (6Z,9Z)-hexadecadienoic acid as one of many metabolites, but did not detail its specific impact on gene expression. biorxiv.org In broader contexts, the regulation of gene expression by fatty acids is a well-established concept. Different fatty acid isomers can have distinct biological functions determined by their chain length, and the position and geometry of their double bonds. rsc.orgrsc.org These structural differences can influence how they are metabolized and which signaling pathways they activate, ultimately affecting the expression of genes involved in lipid metabolism and other cellular processes.

Comparative Biological Activities with Related Fatty Acids and Isomers

While direct comparative studies for (6Z,9Z)-hexadecadienoic acid are limited, research on related fatty acid isomers provides a framework for understanding how structural variations can lead to different biological activities. The position and configuration of double bonds in fatty acids are critical determinants of their biological functions. rsc.orgrsc.org

One related isomer, (5Z,9Z)-5,9-hexadecadienoic acid, has been synthesized and evaluated for its biological activity. It was found to be a complete inhibitor of human topoisomerase I at a concentration of 800 microM. nih.gov This is in contrast to 5,9-hexadecadiynoic acid and hexadecanoic acid, which did not inhibit the enzyme. nih.gov This finding suggests that the cis double bond geometry is a crucial feature for its topoisomerase I inhibitory activity. nih.gov Furthermore, (5Z,9Z)-5,9-hexadecadienoic acid exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. nih.gov

Other research has focused on branched fatty acid esters of hydroxy fatty acids (FAHFAs), where different isomers exhibit varied biological properties. For example, palmitic acid esters of 9-hydroxy stearic acid (9-PAHSA) are more effective at enhancing insulin secretion and glucose uptake compared to their regioisomers, although both show anti-inflammatory properties. researchgate.net This highlights that even subtle changes in structure can lead to significant differences in biological effects.

The table below summarizes the known biological activities of a related hexadecadienoic acid isomer and a saturated fatty acid for comparison.

| Compound Name | Biological Activity |

| (5Z,9Z)-5,9-hexadecadienoic acid | Inhibitor of human topoisomerase I; Antimicrobial against Gram-positive bacteria. nih.gov |

| 5,9-hexadecadiynoic acid | No inhibition of topoisomerase I. nih.gov |

| Hexadecanoic acid | No inhibition of topoisomerase I. nih.gov |

This comparative data underscores the principle that the specific arrangement of double bonds and other structural features in fatty acids are pivotal to their biological functions. Further research is necessary to specifically elucidate the comparative activities of (6Z,9Z)-hexadecadienoic acid.

Advanced Analytical Methodologies for 6z,9z Hexadecadienoic Acid Research

Chromatographic Separation Techniques for Isomer Resolution

Chromatographic techniques are fundamental to the analysis of fatty acids, providing the necessary separation of isomeric compounds prior to their detection and characterization. The choice of chromatographic method depends on whether the analysis is performed on fatty acid methyl esters (FAMEs) or intact lipids.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is widely used for the separation of FAMEs. fishersci.com To render fatty acids amenable to GC analysis, they are first derivatized to their more volatile methyl esters. This process typically involves transesterification of lipids with an alcohol, such as methanol, in the presence of an acid or base catalyst. nih.gov

The separation of FAME isomers, including positional and geometric isomers, is typically achieved using high-polarity capillary columns. fishersci.com Stationary phases such as those containing cyanopropyl functional groups are particularly effective in resolving cis and trans isomers of polyunsaturated fatty acids. nih.gov The retention of FAMEs on these columns is influenced by factors such as chain length, degree of unsaturation, and the position of double bonds. Generally, for a given chain length, retention time increases with the number of double bonds.

Table 1: Typical Gas Chromatography (GC) Conditions for FAME Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | High-polarity capillary column (e.g., cyanopropyl-based stationary phase) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial temperature of ~100-140 °C, ramped to ~240 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of intact lipids, offering the advantage of preserving the original lipid structure without the need for derivatization. hplc.eu Both normal-phase (NP) and reversed-phase (RP) HPLC are employed in lipidomics.

NP-HPLC separates lipids based on the polarity of their head groups, making it suitable for the separation of different lipid classes. wur.nl In contrast, RP-HPLC separates lipids based on their hydrophobicity, which is influenced by both the chain length and the number of double bonds in the fatty acyl chains. biorxiv.org This makes RP-HPLC particularly useful for separating individual lipid species within a class, including those containing isomeric fatty acids like (6Z,9Z)-hexadecadienoic acid. The use of modern ultra-high-performance liquid chromatography (UHPLC) with sub-2-µm particle columns allows for high-resolution separations of complex lipid mixtures. biorxiv.org

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Intact Lipid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8 column |

| Mobile Phase | Gradient elution with solvents such as acetonitrile, methanol, and water, often with additives like ammonium (B1175870) formate (B1220265) or acetate |

| Flow Rate | 0.1 - 1.0 mL/min |

| Column Temperature | 30 - 60 °C |

| Detector | Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) |

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in lipid research, providing detailed structural information and enabling sensitive quantification. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of lipids, while tandem mass spectrometry (MS/MS) is used to elucidate their molecular structure.

Tandem mass spectrometry involves the isolation of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting product ions. The fragmentation patterns of fatty acid methyl esters provide valuable information about their structure. For polyunsaturated FAMEs, characteristic fragment ions arise from cleavages along the hydrocarbon chain. While electron ionization (EI) is a common ionization method in GC-MS, softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are typically used in LC-MS.

The EI mass spectrum of a FAME, such as the methyl ester of (6Z,9Z)-hexadecadienoic acid, would be expected to show a molecular ion peak (M+•) and a series of fragment ions resulting from cleavages at C-C bonds. A characteristic McLafferty rearrangement ion at m/z 74 is indicative of a methyl ester. researchgate.net The fragmentation pattern of the hydrocarbon chain can provide some information about the location of double bonds, but it is often not sufficient for unambiguous assignment, especially in the case of positional isomers. nih.gov

Table 3: Expected Characteristic Fragment Ions in the EI Mass Spectrum of Methyl (6Z,9Z)-Hexadecadienoate

| m/z | Proposed Fragment |

|---|---|

| 266 | Molecular Ion [M]+• |

| 235 | [M - OCH3]+ |

| 74 | McLafferty Rearrangement Ion |

| Series of CnH2n-1 and CnH2n-3 ions | Hydrocarbon chain fragments |

The unambiguous determination of double bond positions in unsaturated fatty acids is a significant challenge in lipid analysis. Specialized mass spectrometric techniques have been developed to address this, with ozonolysis-based methods being particularly powerful. nih.gov These techniques involve the reaction of ozone with the carbon-carbon double bonds, leading to their cleavage and the formation of diagnostic aldehyde and carboxylic acid products.

Ozone-induced dissociation (OzID) and in-line ozonolysis-mass spectrometry (O3-MS) are two such techniques. nih.govresearchgate.net In these methods, mass-selected lipid ions are exposed to ozone, and the resulting ozonolysis products are analyzed by mass spectrometry. The masses of the product ions directly correspond to the positions of the double bonds in the original fatty acid chain. For (6Z,9Z)-hexadecadienoic acid, ozonolysis would cleave the molecule at the 6th and 9th carbon atoms, yielding specific aldehyde and dicarboxylic acid fragments that are diagnostic for this particular isomer. nih.gov

Table 4: Expected Ozonolysis Products of (6Z,9Z)-Hexadecadienoic Acid

| Fragment | Structure | Description |

|---|---|---|

| Aldehyde | OHC-(CH2)4-COOH | From cleavage at the C6 double bond |

| Aldehyde | OHC-(CH2)7-CH3 | From cleavage at the C9 double bond |

| Dicarboxylic Acid | HOOC-(CH2)7-COOH | From further oxidation of the C9 aldehyde |

Isotope-Labeling Strategies for Metabolic Flux Analysis

Isotope-labeling strategies are employed to trace the metabolic fate of precursors into newly synthesized molecules, providing insights into the dynamics of metabolic pathways. nih.gov Metabolic flux analysis (MFA) using stable isotopes, such as 13C, allows for the quantitative assessment of the rates of metabolic reactions. researchgate.net

In the context of (6Z,9Z)-hexadecadienoic acid research, cells or organisms can be cultured in the presence of a 13C-labeled precursor, such as [U-13C]-glucose or [1,2-13C]-acetate. vanderbilt.edu These labeled precursors are incorporated into acetyl-CoA, the building block for de novo fatty acid synthesis. The extent and pattern of 13C incorporation into (6Z,9Z)-hexadecadienoic acid can be determined by mass spectrometry by analyzing the mass isotopomer distribution of the fatty acid. This information can be used to calculate the flux through the fatty acid synthesis and modification pathways, providing a dynamic view of the metabolism of this compound. nih.gov

Table 5: Examples of Isotope-Labeling Strategies for Fatty Acid Metabolic Flux Analysis

| Labeled Precursor | Metabolic Pathway Traced | Information Gained |

|---|---|---|

| [U-13C]-Glucose | De novo fatty acid synthesis | Contribution of glucose to the carbon backbone of the fatty acid |

| [1,2-13C]-Acetate | Fatty acid elongation | Rate of addition of two-carbon units to the fatty acid chain |

| [D2]-Water | Overall lipid turnover | Rate of synthesis and degradation of the fatty acid |

Quantitative Lipidomics and Metabolomics Platforms for Comprehensive Analysis

The comprehensive analysis and quantification of specific fatty acids like (6Z,9Z)-hexadecadienoic acid from complex biological matrices necessitate the use of advanced analytical platforms. Quantitative lipidomics and metabolomics are disciplines that provide a detailed overview of the lipid composition of a sample, employing sophisticated techniques primarily centered around mass spectrometry (MS) coupled with high-resolution separation methods. kcl.ac.uk These platforms are essential for elucidating the roles of individual lipid species in various biological processes and identifying potential biomarkers for disease. nih.govnih.gov

The two predominant platforms for the quantitative analysis of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for fatty acid profiling. kcl.ac.uk The standard workflow involves the chemical derivatization of fatty acids into more volatile forms, typically fatty acid methyl esters (FAMEs), through transmethylation. kcl.ac.ukgcms.cznih.gov This process allows for the effective separation of fatty acids based on their chain length and degree of unsaturation.

Research Findings: GC-MS has been successfully employed to identify and quantify various C16 polyunsaturated fatty acids (PUFAs) in biological and food samples. For instance, in a study on the marine organism Euphausia pacifica, GC-MS was used for the structural identification of C16-PUFAs, including the related isomer 9,12-hexadecadienoic acid. researchgate.net Similarly, quantitative GC-MS analysis of foliage from green leafy vegetables has detailed the relative amounts of various fatty acids, including hexadecanoic acid and isomers of octadecadienoic acid, demonstrating the platform's utility in quantifying complex fatty acid mixtures. csic.es While specific quantitative data for (6Z,9Z)-hexadecadienoic acid is not extensively documented, the methodology is directly applicable for its quantification following conversion to its corresponding methyl ester.

Below is an interactive table summarizing a typical GC-MS methodology suitable for the analysis of (6Z,9Z)-hexadecadienoic acid as its methyl ester.

| Parameter | Description |

| Sample Preparation | Lipid extraction (e.g., Folch or Bligh-Dyer method) followed by base-catalyzed or acid-catalyzed transmethylation to convert fatty acids to FAMEs. nih.gov |

| GC Column | Typically a high-polarity column (e.g., Supelco wax or Varian CP-SIL capillary column) is used to separate FAMEs based on saturation. kcl.ac.ukgcms.cz |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Split/Splitless. |

| Temperature Program | A temperature gradient is optimized to resolve isomers. |

| MS Ionization | Electron Ionization (EI) is standard. nih.gov |

| MS Analyzer | Time-of-Flight (TOF) or Quadrupole. |

| Quantification | Based on peak area relative to an internal standard (e.g., methyl nonadecanoate (B1228766) or a deuterated standard) and comparison with a calibration curve. nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful and versatile platform for lipidomics, capable of analyzing a broader range of lipids, including free (unesterified) fatty acids, without requiring derivatization to increase volatility. whiterose.ac.ukyoutube.com This technique offers high sensitivity and specificity, often utilizing platforms like Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for global, untargeted lipid profiling. nih.govacs.org

A significant challenge in fatty acid analysis is the differentiation and quantification of isomers with double bonds at different locations (C=C positional isomers). sciex.com Conventional LC-MS/MS fragmentation methods like collision-induced dissociation (CID) often fail to produce diagnostic ions that reveal the double bond positions. sciex.com

Advanced Methodologies and Research Findings: To overcome this limitation, novel workflows have been developed. One such advanced method involves an online photochemical derivatization (the Paternò-Büchi reaction) coupled with LC-MS/MS. This technique modifies the double bonds in a way that subsequent fragmentation in the mass spectrometer yields location-specific ions, enabling unambiguous identification and quantification of C=C positional isomers. nih.govmdpi.com

A study utilizing this charge-tagging derivatization and LC-MS/MS workflow achieved a limit of identification in the sub-nanomolar range for unsaturated fatty acids. nih.gov This high sensitivity enabled the researchers to perform deep profiling of 37 unsaturated fatty acids in pooled human plasma, including the relative quantification of low-abundance C=C location isomers of hexadecenoic acid (FA 16:1), such as the n-5 (3.7%), n-10 (2.4%), n-9 (9.9%), and the common n-7 (83.9%) isomers. nih.gov This demonstrates the platform's profound capability to quantify specific isomers like (6Z,9Z)-hexadecadienoic acid, even at low concentrations.

Furthermore, metabolomics studies have successfully used LC-MS platforms to monitor changes in specific fatty acid isomers in response to biological stimuli. For example, a study on heifers identified significant alterations in various fatty acyls, including the related C18 isomer (6Z, 9Z)-octadecadienoic acid, following bacterial inoculation, highlighting the ability of metabolomics to pinpoint specific isomers involved in physiological responses. nih.gov

The following interactive table outlines a state-of-the-art LC-MS/MS workflow for the isomer-specific quantification of fatty acids.

| Step | Description | Key Features |

| 1. Lipid Extraction | Extraction of total lipids from the biological sample (e.g., plasma, tissue). | Chloroform:methanol or Methyl tert-butyl ether (MTBE) based methods are common. nih.gov |

| 2. Saponification | (Optional) Hydrolysis of esterified lipids to release total free fatty acids. | Allows for analysis of the total fatty acid pool rather than just the unesterified fraction. |

| 3. Derivatization | (Optional but required for isomer specificity) Offline or online derivatization targeting the C=C double bonds (e.g., Paternò-Büchi reaction). nih.gov | Enables the generation of position-specific fragment ions during MS/MS analysis. |

| 4. LC Separation | Separation of fatty acids using Reversed-Phase (RP) chromatography. A C18 column is commonly used. nih.govthermofisher.com | Provides separation based on chain length and unsaturation, resolving many fatty acids prior to MS analysis. |

| 5. MS Detection | Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids or positive mode for certain derivatives. sciex.comthermofisher.com | High-resolution mass analyzers like TOF or Orbitrap are used for accurate mass measurement. nih.govnih.gov |

| 6. MS/MS Analysis | Fragmentation of the parent ion to generate a characteristic spectrum. For isomer analysis, specific fragmentation techniques are used post-derivatization. | Allows for structural confirmation and differentiation from other compounds with the same mass. |

| 7. Quantification | Quantification is achieved using Multiple Reaction Monitoring (MRM) or by integrating the peak area of specific fragment ions relative to a deuterated internal standard. whiterose.ac.uknih.gov | Provides accurate and reproducible concentration data, often in the ng/mL to pg/mL range. nih.govthermofisher.com |

Emerging Research Directions and Applications for 6z,9z Hexadecadienoic Acid

Chemoenzymatic and Synthetic Biology Approaches to Production

The sustainable and efficient production of specific polyunsaturated fatty acids (PUFAs) like (6Z,9Z)-hexadecadienoic acid is a growing area of interest, driven by the potential applications of these molecules. Chemoenzymatic and synthetic biology strategies are at the forefront of developing novel production platforms, moving beyond traditional chemical synthesis or extraction from natural sources.

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical processes. This hybrid approach can overcome challenges in stereoselectivity and regioselectivity that are often encountered in purely chemical syntheses of complex molecules like PUFAs. For instance, lipases are widely used for esterification and transesterification reactions in the production of structured lipids. mdpi.com While specific chemoenzymatic routes for (6Z,9Z)-hexadecadienoic acid are not yet extensively documented, the principles are applicable. A potential strategy could involve the enzymatic desaturation of a saturated fatty acid precursor at specific positions, followed by chemical modifications to complete the synthesis.

Synthetic biology offers a powerful alternative by engineering the metabolism of microorganisms or plants to produce desired fatty acids. mcgill.ca This involves the introduction and optimization of heterologous biosynthetic pathways. For PUFA production, this typically includes the expression of a suite of desaturase and elongase enzymes that work in concert to introduce double bonds and extend the carbon chain of fatty acid precursors. nih.gov

Key strategies in the metabolic engineering of organisms for PUFA production include:

Host selection : Oleaginous organisms, such as certain yeasts, fungi (e.g., Aspergillus oryzae), and microalgae, are often chosen as production chassis due to their natural ability to accumulate high levels of lipids. nih.gov

Pathway reconstruction : Genes encoding for specific desaturases and elongases from various organisms can be introduced into the host to create a novel biosynthetic pathway leading to the target PUFA. researchgate.net

Optimization of gene expression : Codon optimization of the introduced genes can significantly enhance their expression and the resulting enzyme activity in the host organism. nih.gov

Metabolic flux redirection : Engineering the host's native metabolic pathways can increase the pool of precursors available for the heterologous PUFA synthesis pathway.

While the production of common long-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) has been a primary focus in plant and microbial engineering, the same principles can be applied to the production of less common fatty acids such as (6Z,9Z)-hexadecadienoic acid. researchgate.netresearchgate.net The successful application of these techniques would require the identification or engineering of desaturases with the precise regioselectivity to introduce double bonds at the Δ6 and Δ9 positions of a 16-carbon fatty acid chain.

Table 1: Comparison of Production Strategies for Polyunsaturated Fatty Acids

| Feature | Chemical Synthesis | Chemoenzymatic Synthesis | Synthetic Biology (Microbial/Plant) |

|---|---|---|---|

| Precursors | Simple organic molecules | Fatty acid precursors, alcohols | Simple sugars, carbon sources |

| Selectivity | Can be low, leading to mixtures of isomers | High (due to enzyme specificity) | High (genetically encoded) |

| Sustainability | Often relies on petroleum-based reagents and harsh conditions | Can be more environmentally benign | Utilizes renewable feedstocks |

| Scalability | Well-established for many compounds | Can be challenging due to enzyme stability and cost | Potentially highly scalable through fermentation or agriculture |

| Product Purity | May require extensive purification | Often results in higher purity products | Product is part of a complex biological matrix, requiring extraction |

Investigation in Model Organisms and Cell Culture Systems (e.g., Drosophila models)

Model organisms and cell culture systems are invaluable tools for elucidating the biological roles of fatty acids. The fruit fly, Drosophila melanogaster, has emerged as a powerful model for studying lipid metabolism and its connection to various physiological processes, due to its genetic tractability and the conservation of metabolic pathways with humans. nih.gov

While direct studies on (6Z,9Z)-hexadecadienoic acid in Drosophila are limited, research on other fatty acids in this model organism provides a framework for future investigations. For example, Drosophila has been used to study fatty acid taste and feeding behavior. Studies have shown that specific ionotropic receptors (IRs), such as IR56d, are involved in the detection of medium-chain fatty acids like hexanoic acid, influencing the fly's feeding preferences. scienceopen.comelifesciences.org This suggests that Drosophila could be used to investigate the sensory perception of (6Z,9Z)-hexadecadienoic acid and its potential role as a signaling molecule in feeding behavior.

Furthermore, Drosophila is a well-established model for studying fatty acid oxidation disorders (FAODs). By creating mutations in genes homologous to those causing FAODs in humans, researchers can study the progression of these diseases and test potential therapeutic interventions. nih.gov This model system could be employed to understand how (6Z,9Z)-hexadecadienoic acid is metabolized and what effects its accumulation or deficiency might have in the context of FAODs.

In cell culture systems , fatty acids are studied for their effects on cellular processes such as proliferation, inflammation, and metabolism. For instance, research on a related compound, (5Z,9Z)-5,9-hexadecadienoic acid, has shown that it exhibits antimicrobial activity and can inhibit human topoisomerase I, an enzyme crucial for DNA replication. nih.gov This highlights the potential for dienoic fatty acids to have significant biological activities that can be explored in cell-based assays. Studies on hybrid molecules incorporating (5Z,9Z)-dienoic acids have also demonstrated cytotoxicity against various cancer cell lines, including Jurkat, K562, and U937 cells. mdpi.com These findings suggest that (6Z,9Z)-hexadecadienoic acid could be investigated for similar properties in relevant cancer cell models.

Future research could involve supplementing cell culture media with (6Z,9Z)-hexadecadienoic acid to examine its impact on:

Lipid droplet formation and composition.

The expression of genes involved in lipid metabolism and inflammation.

Cell viability and apoptosis in both normal and diseased cell lines.

The production of inflammatory mediators.

Role as a Metabolite in Specific Physiological and Pathophysiological States (Research Context)

Studies in Lipid Metabolism Dysregulation Models

(6Z,9Z)-Hexadecadienoic acid, as a polyunsaturated fatty acid, is intrinsically linked to lipid metabolism. Dysregulation of fatty acid metabolism is a hallmark of many metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Recent metabolomics studies have begun to shed light on the potential role of hexadecadienoate isomers in these conditions.

One study identified hexadecadienoate (16:2n-6) as one of several metabolites that were altered in individuals with pre-hypertension and hypertension compared to healthy controls. nih.gov This suggests that the metabolism of C16 di-unsaturated fatty acids may be perturbed in the progression of hypertension. The same study noted that hexadecadienoate was also among the metabolites that could differentiate between insulin-sensitive and insulin-resistant individuals. nih.gov This positions (6Z,9Z)-hexadecadienoic acid as a metabolite of interest in the context of insulin (B600854) resistance, a key feature of metabolic syndrome.

The metabolism of palmitic acid (16:0) into various monounsaturated and polyunsaturated fatty acids is a critical node in lipid metabolism. Enzymes such as delta-6 and delta-9 desaturases are responsible for introducing double bonds into fatty acid chains. nih.gov The balance between the products of these enzymes can influence cellular function and has been implicated in metabolic health and disease. While much of the focus has been on C18 and longer-chain fatty acids, the metabolism of C16 fatty acids is also of significant interest. For example, sapienic acid (6-cis-hexadecenoic acid), an isomer of the more common palmitoleic acid (9-cis-hexadecenoic acid), is formed from palmitic acid by the action of delta-6 desaturase. nih.gov Investigating the complete profile of hexadecadienoic acid isomers, including the (6Z,9Z) form, in models of lipid metabolism dysregulation could provide a more nuanced understanding of these conditions.

Exploration of its Metabolomic Signature

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has become a key tool for identifying biomarkers and understanding disease mechanisms. Untargeted metabolomics, in particular, allows for the discovery of novel metabolites associated with specific physiological or pathological states. nih.gov

Hexadecadienoate has been identified as part of the metabolomic signature in several conditions related to cardiovascular and metabolic health. A study on the progression of hypertension found that levels of hexadecadienoate, along with other polyunsaturated fatty acids like stearidonate, were altered in individuals with pre-hypertension and hypertension. nih.gov This finding suggests that hexadecadienoate could be a component of a biomarker panel for assessing hypertension risk or progression.

The identification of hexadecadienoate as a differentiating metabolite between insulin-sensitive and insulin-resistant individuals further strengthens its link to metabolic syndrome. nih.gov Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, and identifying early biomarkers is a major goal of clinical research.

Table 2: Association of Hexadecadienoate in Metabolomic Studies

| Pathophysiological State | Finding | Potential Implication | Reference |

|---|---|---|---|

| Hypertension | Altered levels in pre-hypertensive and hypertensive individuals compared to controls. | Part of a metabolic signature for hypertension progression. | nih.gov |

| Insulin Resistance | Levels differ between insulin-sensitive and insulin-resistant subjects. | Potential biomarker for early detection of metabolic dysregulation. | nih.gov |

| Chronic Thromboembolic Pulmonary Hypertension | Higher levels observed in patients compared to controls. | May be involved in the pathophysiology of the disease. | nih.gov |

The presence of (6Z,9Z)-hexadecadienoic acid in these metabolomic signatures underscores the importance of looking beyond the most abundant fatty acids to understand the complexities of metabolic diseases. Future research will likely focus on validating these findings in larger cohorts and elucidating the specific biochemical pathways that lead to altered levels of this fatty acid in disease states.

Future Methodological Advancements in Fatty Acid Research

The study of fatty acids, or lipidomics, is a rapidly evolving field, with continuous advancements in analytical techniques enabling more comprehensive and sensitive analyses. These methodological improvements are crucial for deepening our understanding of the roles of specific fatty acids like (6Z,9Z)-hexadecadienoic acid.

Mass Spectrometry (MS) remains the cornerstone of lipid analysis. Future advancements are focused on several key areas:

High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS provide high mass accuracy and resolution, allowing for the confident identification of lipids in complex mixtures and the differentiation of isobaric species. nih.gov

Tandem Mass Spectrometry (MS/MS) : Techniques such as collision-induced dissociation (CID) are used to fragment lipid ions, providing structural information that can help to identify the fatty acyl chains and their positions on the glycerol (B35011) backbone. nih.gov

Novel Ionization Techniques : The development of new ionization methods aims to reduce ion suppression effects and improve the sensitivity for low-abundance lipid species. nih.gov

Imaging Mass Spectrometry : This technology allows for the visualization of the spatial distribution of different lipid species within tissues, providing insights into their localization and function in a histological context. nih.gov

Chromatography plays a vital role in separating complex lipid mixtures prior to MS analysis, which is essential for resolving isomeric and isobaric compounds.

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC systems offer higher resolution and faster analysis times compared to conventional HPLC, improving the throughput of lipidomic studies. nih.gov

Multi-dimensional Liquid Chromatography (2D-LC) : Coupling different chromatography modes, such as hydrophilic interaction liquid chromatography (HILIC) with reversed-phase liquid chromatography (RPLC), can significantly increase the peak capacity and allow for a more comprehensive separation of the lipidome. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) : SFC is re-emerging as a powerful technique for lipid analysis, offering unique selectivity and compatibility with MS. researchgate.net

Data Analysis and Bioinformatics : The vast amounts of data generated by modern lipidomics platforms require sophisticated bioinformatics tools for processing, identification, and statistical analysis. Future developments will focus on automated and more accurate lipid identification software, as well as pathway analysis tools to place the lipidomic data into a biological context. chromatographyonline.com

These advancements will collectively enable researchers to:

Identify and quantify a wider range of fatty acids, including low-abundance species like (6Z,9Z)-hexadecadienoic acid.

Distinguish between different fatty acid isomers with greater confidence.

Perform high-throughput analyses on large sample cohorts.

Integrate lipidomics data with other 'omics' data (genomics, proteomics, etc.) for a systems-level understanding of biology.

Q & A

Q. What spectroscopic techniques are most effective for characterizing 6Z,9Z-hexadecadienoic acid’s isomeric purity?

- Methodological Answer : Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) and infrared spectroscopy (IR) are critical for confirming double-bond geometry and purity. GC retention indices (e.g., Kovats’ RI ~2134 for HP-5MS columns) help differentiate isomers, while IR peaks at specific wavenumbers (e.g., 3000–3100 cm⁻¹ for cis double bonds) validate structural integrity . Mass spectrometry (MS) further confirms molecular weight (exact mass: 280.2402 g/mol) .

Q. How can researchers ensure structural stability during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at −80°C in amber glass vials to prevent oxidation. Use antioxidants like BHT (0.01% w/v) in solvents such as hexane. Regularly monitor purity via thin-layer chromatography (TLC) or GC-MS to detect degradation products like hydroperoxides .

Q. What experimental parameters are critical for dose-response studies on lipid modulation?

- Methodological Answer : Use a factorial design with:

- Concentration gradients (0.1–100 µM, log-scale increments).

- Controls : Solvent-only (e.g., DMSO ≤0.1%), positive controls (e.g., linoleic acid for lipid signaling).

- Assay duration : 24–72 hours to capture acute vs. chronic effects.

Quantify outcomes via LC-MS for lipidomic profiling or fluorescent probes (e.g., Nile Red for lipid droplets) .

Advanced Research Questions

Q. How do thermodynamic properties inform reaction pathways for 6Z,9Z-hexadecadienoic acid?

- Methodological Answer : Hydrogenation calorimetry (ΔrH° = −254.4 kJ/mol in hexane) reveals stability differences between cis and trans isomers. Differential scanning calorimetry (DSC) measures phase transitions (e.g., melting points), while density functional theory (DFT) models electronic configurations of double bonds to predict reactivity in oxidation or enzymatic reactions .

Q. What strategies resolve contradictions in reported bioactivity across model systems?

- Methodological Answer : Systematically evaluate:

- Species-specific metabolism : Compare Leishmania promastigotes (EC₅₀ = 1–6 µg/mL) vs. mammalian cell lines.

- Membrane permeability : Use fluorescent analogs (e.g., BODIPY-labeled) to track cellular uptake.

- Enzyme specificity : Perform inhibition assays (e.g., Leishmania topoisomerase IB IC₅₀ = 36–49 µM) with kinase profiling panels to rule off-target effects.

Q. How to differentiate direct vs. indirect signaling effects in cellular studies?

- Methodological Answer : Combine genetic and pharmacological tools:

- CRISPR knockouts : Target putative receptors (e.g., GPR40/FFAR1).

- Inhibitors : Use PPARγ antagonists (e.g., GW9662) to block nuclear receptor pathways.

- Time-resolved imaging : Monitor calcium flux (Fluo-4 AM) or cAMP (FRET reporters) in real-time .

Data Analysis & Reproducibility

Q. What statistical methods validate reproducibility in biomarker studies?

- Methodological Answer : Apply intraclass correlation coefficients (ICC >0.7 indicates high reproducibility) for repeated LC-MS measurements. Use mixed-effects models to account for batch variability and biological replicates (n ≥ 6). Report coefficients of variation (CV% <15% for within-lab, <25% for between-lab) .

Q. How to optimize chromatographic resolution for trace-level detection?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with C18 columns (1.7 µm particles) and tandem MS (MRM mode). Optimize mobile phase (0.1% formic acid in acetonitrile/water) and column temperature (40–60°C) to reduce peak broadening. Spike deuterated internal standards (e.g., d₄-6Z,9Z-hexadecadienoic acid) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.